

quality control measures for 1-[2-(4-Chlorophenoxy)ethyl]piperazine

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Compound of Interest

Compound Name:	1-[2-(4-Chlorophenoxy)ethyl]piperazine
Cat. No.:	B1347717

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Technical Support Center: 1-[2-(4-Chlorophenoxy)ethyl]piperazine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of **1-[2-(4-Chlorophenoxy)ethyl]piperazine**.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of **1-[2-(4-Chlorophenoxy)ethyl]piperazine**?

A1: The critical quality attributes for **1-[2-(4-Chlorophenoxy)ethyl]piperazine** include its identity, purity (assay), impurity profile, and residual solvent content. These attributes ensure the compound's safety, efficacy, and stability in downstream applications.

Q2: Which analytical techniques are recommended for the quality control of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identification.

Q3: What are the potential impurities associated with **1-[2-(4-Chlorophenoxy)ethyl]piperazine**?

A3: Potential impurities can originate from the synthesis process. Common impurities may include unreacted starting materials such as piperazine and 1-chloro-2-(4-chlorophenoxy)ethane. A significant potential byproduct is the N,N'-bis[2-(4-chlorophenoxy)ethyl]piperazine, formed by the disubstitution of piperazine.[\[1\]](#)[\[2\]](#) Degradation products arising from exposure to light, heat, or incompatible substances may also be present.

Q4: How can I confirm the identity of **1-[2-(4-Chlorophenoxy)ethyl]piperazine**?

A4: The identity can be unequivocally confirmed by comparing the ^1H NMR and ^{13}C NMR spectra of the sample with a reference standard or with established spectral data.[\[3\]](#)[\[4\]](#)[\[5\]](#) The mass spectrum obtained from GC-MS analysis, showing the correct molecular ion peak, further corroborates the compound's identity.

Q5: What are the typical acceptance criteria for purity?

A5: While specific limits depend on the application, a typical purity requirement for pharmaceutical intermediates is $\geq 98\%$. The levels of specific and unspecified impurities should be controlled, often with individual impurities not exceeding 0.1-0.5%.

Troubleshooting Guides

HPLC Analysis Issues

Issue	Potential Cause	Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting)	1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload.	1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times	1. Fluctuation in mobile phase composition. 2. Leak in the HPLC system. 3. Unstable column temperature.	1. Prepare fresh mobile phase and ensure proper mixing. 2. Inspect the system for leaks. 3. Use a column oven to maintain a consistent temperature.
Ghost Peaks	1. Contaminated mobile phase or diluent. 2. Carryover from previous injections.	1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a robust needle wash protocol.
Unexpected Peaks	1. Sample degradation. 2. Presence of impurities.	1. Prepare fresh samples and store them appropriately. 2. Investigate the synthesis process for potential side reactions.

GC-MS Analysis Issues

Issue	Potential Cause	Troubleshooting Steps
No or Low Signal	1. Injection port leak. 2. Inactive filament. 3. Improper sample derivatization (if used).	1. Check for leaks at the injection port septum and fittings. 2. Check the filament status and replace if necessary. 3. Optimize the derivatization reaction conditions.
Broad Peaks	1. Column contamination. 2. Incorrect carrier gas flow rate.	1. Bake out the column or trim the front end. 2. Verify and adjust the carrier gas flow rate.
Poor Mass Spectral Library Match	1. Co-eluting peaks. 2. Background interference.	1. Optimize the GC temperature program for better separation. 2. Check for and eliminate sources of background contamination.

Experimental Protocols

Purity Determination by HPLC

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

- Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. Identify and quantify the main peak and any impurities based on their retention times and peak areas relative to a standard.

Identification and Impurity Profiling by GC-MS

- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).[6]
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-500.
- Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and peak shape.[6][7]
- Procedure: Inject the prepared sample. The resulting total ion chromatogram will show the separation of components, and the mass spectrum of each peak can be used for identification by comparison with a spectral library or a reference standard.

Structural Confirmation by NMR

- Instrumentation: Nuclear Magnetic Resonance Spectrometer (300 MHz or higher).
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Procedure for ^1H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the structure of **1-[2-(4-Chlorophenoxy)ethyl]piperazine**.
- Procedure for ^{13}C NMR: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

Data Presentation

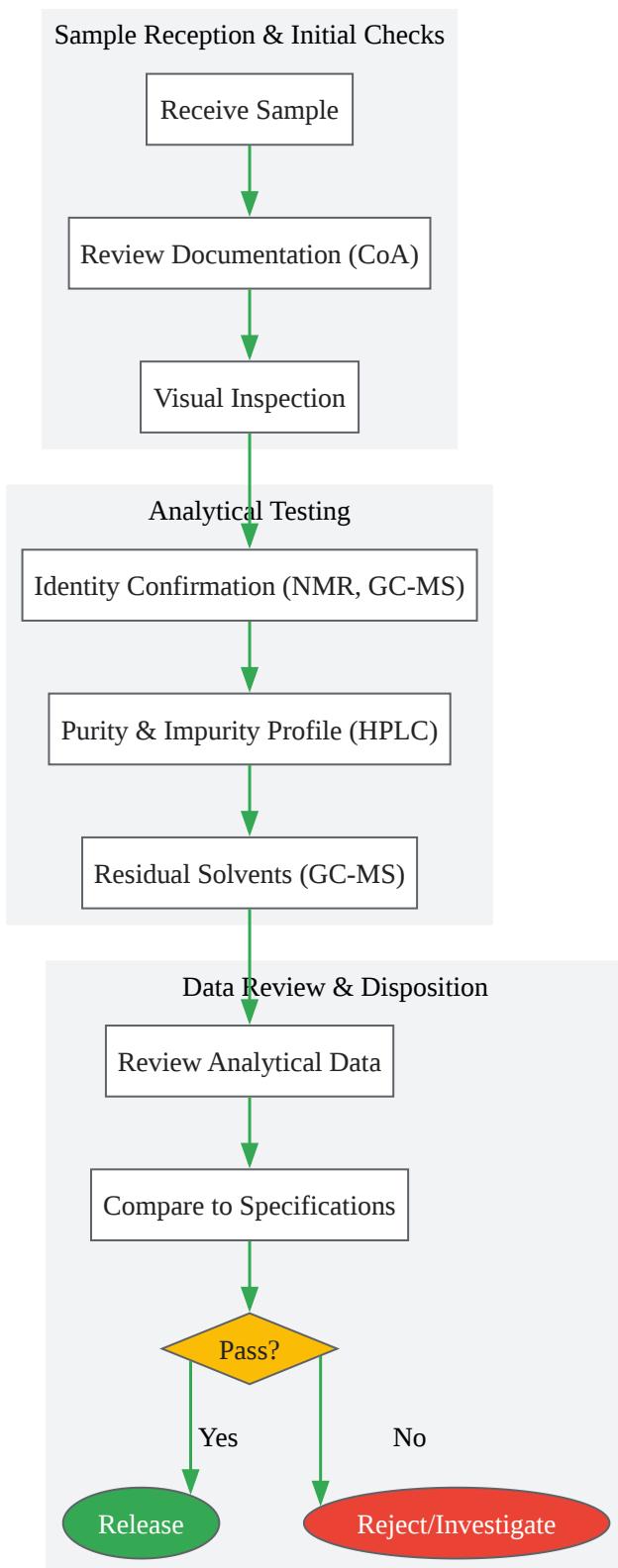
Table 1: Typical HPLC Purity Profile

Component	Retention Time (min)	Area %	Specification
1-[2-(4-Chlorophenoxy)ethyl]piperazine	10.2	≥ 99.0	≥ 98.0%
Piperazine	2.5	< 0.1	≤ 0.2%
N,N'-bis[2-(4-chlorophenoxy)ethyl]piperazine	15.8	< 0.2	≤ 0.5%
Unknown Impurity 1	8.1	< 0.1	≤ 0.1%
Unknown Impurity 2	12.4	< 0.1	≤ 0.1%

Table 2: Key NMR Spectral Data (in CDCl_3)

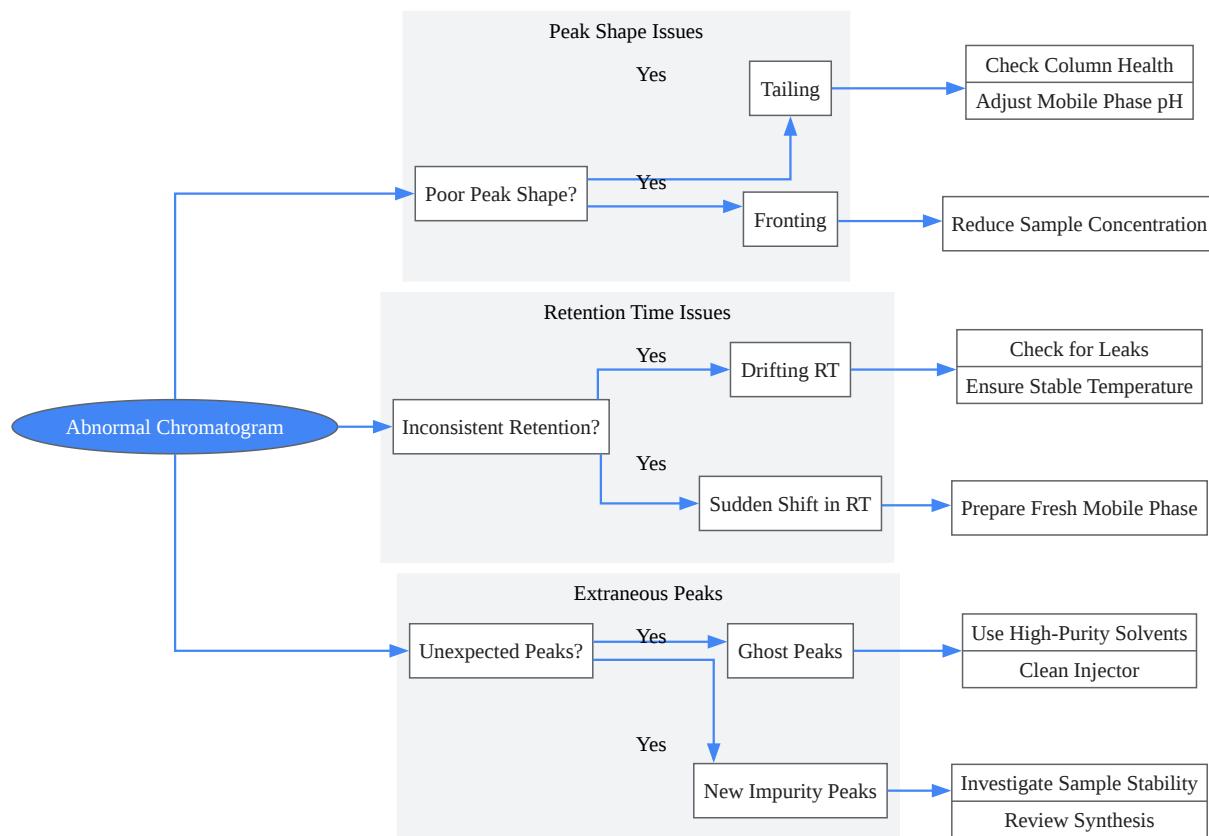
Assignment	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Ar-H (ortho to Cl)	7.22 (d, 2H)	129.2
Ar-H (meta to Cl)	6.85 (d, 2H)	115.8
O-CH ₂	4.08 (t, 2H)	66.5
N-CH ₂ (ethyl)	2.80 (t, 2H)	57.1
Piperazine-H	2.65 (m, 4H)	53.2
Piperazine-H	2.48 (m, 4H)	46.0
Ar-C (ipso to O)	-	157.5
Ar-C (ipso to Cl)	-	125.8

Visualizations



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Caption: Quality control workflow for **1-[2-(4-Chlorophenoxy)ethyl]piperazine**.

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Caption: Troubleshooting guide for common HPLC issues.

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